![molecular formula C19H29N3O B5673821 1-acetyl-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5673821.png)
1-acetyl-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine
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Overview
Description
1-acetyl-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine is a chemical compound that belongs to the class of piperazines, a group known for its wide range of applications in chemical synthesis and pharmaceutical development. Piperazine derivatives are of significant interest due to their diverse biological activities and potential therapeutic uses.
Synthesis Analysis
Synthesis of piperazine derivatives often involves multi-step reactions, including cyclocondensation, chlorination, and acylation processes. For example, a process for synthesizing 1-acetyl-4-(4-hydroxyphenyl) piperazine, a compound with a somewhat similar structure, was developed through chlorination, cyclization, and acylation, achieving a yield of up to 37.5% (Jiang Da-feng, 2010).
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry. For instance, detailed molecular structure analysis and quantum chemical computations have been conducted on similar compounds to understand their bonding, geometry, and electronic properties, providing insights into their chemical behavior and reactivity (B. Raajaraman, N. R. Sheela, S. Muthu, 2018).
properties
IUPAC Name |
1-[4-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-17(23)21-13-15-22(16-14-21)19-8-11-20(12-9-19)10-7-18-5-3-2-4-6-18/h2-6,19H,7-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMUCWOODLUUBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCN(CC2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5459084 |
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